molecular formula C15H15NO B139256 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine CAS No. 128307-70-0

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine

Cat. No. B139256
M. Wt: 225.28 g/mol
InChI Key: CNESFSITZOEJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, also known as BDO, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. BDO has a unique structure that makes it an attractive target for drug discovery, as it contains both an oxygen and a nitrogen atom in its ring system, which can participate in various chemical reactions.

Mechanism Of Action

The exact mechanism of action of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is not fully understood, but it is believed to act on multiple targets in the central nervous system. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is also known to interact with voltage-gated ion channels, such as sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce the frequency and duration of seizures in mice, as well as to exhibit antidepressant and anxiolytic effects in rats. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has also been shown to possess analgesic properties, and to reduce inflammation in animal models of arthritis.

Advantages And Limitations For Lab Experiments

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, there are also some limitations associated with the use of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine in lab experiments. For example, 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.

Future Directions

There are several potential future directions for research on 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine. One area of interest is the development of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives with improved pharmacological properties. For example, modifications to the 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine structure could be made to enhance its solubility, or to increase its selectivity for specific targets. Another area of interest is the investigation of the mechanisms underlying the anticancer and antimicrobial effects of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine. Finally, further studies are needed to fully understand the safety and toxicity profile of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, in order to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and pharmacological activities. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has been shown to exhibit a wide range of effects in animal models, including anticonvulsant, antidepressant, and analgesic effects. While there are some limitations associated with the use of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine in lab experiments, there are also several potential future directions for research on this compound. Further studies are needed to fully understand the mechanisms underlying the pharmacological effects of 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, and to determine its potential as a therapeutic agent.

Synthesis Methods

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine can be synthesized through a variety of methods, including the condensation of 2,3-dihydrobenzofuran with benzylamine, the reaction of 2-aminophenol with benzaldehyde, and the cyclization of N-benzylideneaniline with paraformaldehyde. Among these methods, the condensation of 2,3-dihydrobenzofuran with benzylamine is the most commonly used method to synthesize 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine.

Scientific Research Applications

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and antinociceptive effects. 3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine has also been reported to possess anticancer, antimicrobial, and antioxidant properties.

properties

CAS RN

128307-70-0

Product Name

3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-benzyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H15NO/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)17-12-16/h1-9H,10-12H2

InChI Key

CNESFSITZOEJEC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OCN1CC3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2OCN1CC3=CC=CC=C3

synonyms

3-BENZYL-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.